2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid
Description
This compound features a piperidine core substituted at the 4-position with a sulfanyl (-S-) group linked to an acetic acid moiety. The nitrogen atom of the piperidine ring is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis due to its base-labile properties . The molecular formula is C22H23NO4S, with a molecular weight of 397.49 g/mol. Its primary applications lie in organic synthesis, particularly in the construction of peptide-based molecules or modified pharmaceuticals .
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-21(25)14-28-15-9-11-23(12-10-15)22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVRIMPZFVGYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1SCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. This is followed by the introduction of the sulfanylacetic acid moiety through nucleophilic substitution reactions. The reaction conditions often require the use of bases such as triethylamine and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to expose the piperidine nitrogen for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like piperidine or diethylamine are used to remove the Fmoc group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Deprotected piperidine derivatives.
Scientific Research Applications
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed to expose the piperidine nitrogen, which can then participate in various biochemical pathways. The sulfanylacetic acid moiety may also play a role in modulating the activity of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The following compounds share core similarities but differ in substituents, protecting groups, or ring systems:
2-[1-(Fmoc)-4-methylpiperidin-4-yl)oxy]acetic Acid (CID 167729465)
- Molecular Formula: C23H25NO5
- Key Differences :
- Replaces the sulfanyl (-S-) group with an oxygen atom (-O-).
- Incorporates a methyl group at the 4-position of the piperidine ring.
- The methyl group introduces steric hindrance, which may affect binding interactions in biological systems .
(R)-2-(Fmoc-amino)-2-(1-Boc-piperidin-4-yl)acetic Acid (CAS 281655-71-8)
- Molecular Formula : C27H32N2O6
- Key Differences :
- Features both Fmoc and tert-butoxycarbonyl (Boc) protecting groups.
- The Boc group provides acid-labile protection, enabling orthogonal deprotection strategies.
- Implications: Dual protection allows sequential deprotection in multi-step syntheses. Increased molecular weight (480.55 g/mol) may reduce solubility in non-polar solvents .
2-(4-(Fmoc)piperazin-1-yl)acetic Acid (CAS 180576-05-0)
- Molecular Formula : C21H22N2O4
- Key Differences :
- Replaces the piperidine ring with piperazine (two nitrogen atoms).
- Piperazine derivatives are often used in drug discovery for their pharmacokinetic properties .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) | Stability Notes |
|---|---|---|---|---|
| Target Compound | 397.49 | Moderate in DMSO | 3.2 | Base-labile (Fmoc cleavage at pH >9) |
| 2-[1-(Fmoc)-4-methylpiperidin-4-O] | 395.45 | High in polar solvents | 2.8 | Stable under acidic conditions |
| (R)-2-(Fmoc/Boc) Analog | 480.55 | Low in water | 4.1 | Acid-labile (Boc cleavage at pH <3) |
| Piperazine Derivative | 366.41 | High in aqueous buffers | 1.9 | Sensitive to oxidation |
Notes:
Contradictions in Data :
- Some SDS reports (e.g., ) lack hazard data, while others () classify the compound as a skin/eye irritant. This discrepancy underscores the need for caution and updated safety protocols.
Biological Activity
The compound 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)sulfanyl]acetic acid is a notable derivative in medicinal chemistry, particularly due to its structural features that include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a piperidine moiety. This article reviews its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C24H22N2O4S
- Molecular Weight : 434.51 g/mol
- CAS Number : 2137672-29-6
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfanyl group is hypothesized to enhance the interaction with microbial enzymes, potentially leading to inhibition of growth.
2. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. The Fmoc group provides steric hindrance, which may allow selective binding to enzyme active sites. Studies have shown that related compounds can inhibit various enzymes involved in metabolic pathways.
3. Antioxidant Properties
Compounds containing piperidine rings have been reported to exhibit antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases. The ability to scavenge free radicals could position this compound as a candidate for therapeutic development.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial enzymes | |
| Enzyme Inhibition | Competitive inhibition at active sites | |
| Antioxidant | Scavenging free radicals |
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring : Using appropriate precursors.
- Introduction of the Fmoc Group : Protecting the amine group during subsequent reactions.
- Sulfanylation : Introducing the sulfanyl group to enhance biological activity.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, leading to modulation of biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
